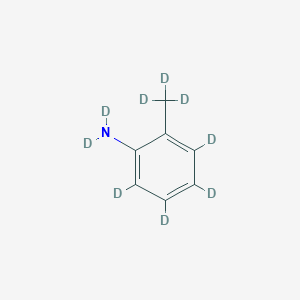

2-Toluidine-d7

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment of 2 Toluidine D7

Synthetic Methodologies for Deuteration of 2-Toluidine

The synthesis of 2-Toluidine-d7 involves the substitution of hydrogen atoms with deuterium (B1214612) on both the aromatic ring and the methyl group of the 2-toluidine molecule. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions, which can be facilitated by various catalytic systems.

Regioselective Deuteration Strategies

Achieving the specific d7 isotopic labeling of 2-toluidine requires precise control over the deuteration reaction to target the desired C-H bonds. The amino (-NH2) and methyl (-CH3) groups on the 2-toluidine ring direct the substitution to specific positions. The amino group is a powerful ortho- and para-directing group in electrophilic aromatic substitution, while the methyl group is a weaker ortho- and para-director.

Common strategies for the regioselective deuteration of aromatic amines include:

Acid-Catalyzed H-D Exchange: This method utilizes strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), with a deuterium source like deuterium oxide (D₂O). researchgate.netnih.gov Under reflux conditions, these strong acids facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium. The positions ortho and para to the activating amino group are preferentially deuterated. nih.gov

Metal-Catalyzed H-D Exchange: Transition metals are effective catalysts for H-D exchange reactions. thieme-connect.com Catalysts like platinum on carbon (Pt/C), palladium on carbon (Pd/C), and rhodium or iridium complexes can be used with D₂O or D₂ gas as the deuterium source. osti.govacs.orgoup.comresearchgate.net These reactions can be performed under milder conditions than acid-catalyzed methods and can also facilitate the deuteration of the methyl group. acs.org For instance, iridium complexes have been shown to be highly active for HIE using D₂O as the deuterium source. rsc.org

Photocatalytic Deuteration: Emerging methods involve the use of photocatalysts to drive deuteration reactions under mild conditions. nih.gov While broader in application, specific tuning of the photocatalyst and reaction conditions would be necessary to achieve the desired regioselectivity for this compound.

To achieve full deuteration of both the aromatic ring and the methyl group to yield this compound, a combination of these methods or a robust single method capable of deuterating both aliphatic and aromatic C-H bonds is necessary. For example, a strong acid-catalyzed exchange could deuterate the ring, followed by a metal-catalyzed reaction to deuterate the methyl group, or a powerful catalytic system like Pt/C under appropriate conditions could achieve perdeuteration. osti.gov

Optimization of Deuteration Conditions and Yields

The efficiency and yield of 2-toluidine deuteration are highly dependent on the optimization of several reaction parameters. Key factors that are manipulated to maximize deuterium incorporation and product yield include temperature, pressure, catalyst type and loading, and reaction time.

| Parameter | Influence on Deuteration | Optimized Conditions (General) |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions or reduced selectivity. | Varies significantly with the method, from room temperature for some catalytic systems to over 100°C for acid-catalyzed and other metal-catalyzed reactions. researchgate.netresearchgate.net |

| Pressure | For reactions involving D₂ gas, higher pressure increases the availability of the deuterium source, driving the reaction forward. | Atmospheric to high pressure, depending on the specific catalytic system and scale. |

| Catalyst | The choice of catalyst and its concentration are crucial for both the rate and selectivity of the reaction. | Common catalysts include Pt/C, Pd/C, and various homogeneous iridium and rhodium complexes. osti.govacs.orgoup.comresearchgate.netrsc.org Catalyst loading is typically optimized to balance reaction speed and cost. |

| Deuterium Source | The choice and excess of the deuterium source (e.g., D₂O, D₂ gas) are critical for achieving high levels of isotopic enrichment. | D₂O is a common, cost-effective deuterium source. rsc.org A large excess is often used to drive the equilibrium towards the deuterated product. |

| Reaction Time | Sufficient reaction time is necessary to achieve high isotopic incorporation. | Can range from a few hours to several days, depending on the other reaction conditions. researchgate.net |

For example, a study on the deuteration of p-toluidine (B81030) using a photocatalytic method with D₂O and CD₃OD reported an 89% yield with 97% deuterium incorporation. nih.gov Another approach for deuterating m-toluidine (B57737) involved refluxing in deuterated sulfuric acid at 120°C for 48 hours. Optimization is an empirical process that requires careful balancing of these factors for the specific synthesis of this compound.

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound introduces several challenges. Key considerations include cost-effectiveness, safety, and process efficiency.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scale-up. nih.gov They allow for better control over reaction parameters like temperature and pressure, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions or those involving hazardous reagents. The use of microwave-assisted flow synthesis has been explored for the production of deuterated aromatic compounds, demonstrating higher throughput and reaction efficiency. nih.gov

Catalyst Recovery and Reuse: For syntheses involving expensive transition metal catalysts, efficient recovery and recycling are economically crucial. Heterogeneous catalysts, such as Pt/C and Pd/C, are generally preferred for large-scale production due to their ease of separation from the reaction mixture. osti.govresearchgate.net

Isotopic Purity and Enrichment Analysis

The utility of this compound, particularly as an internal standard, is directly tied to its isotopic purity. It is essential to accurately determine the degree of deuterium incorporation and the distribution of different isotopologues.

Methods for Assessing Deuterium Content

Several analytical techniques are employed to confirm the isotopic purity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the extent and position of deuteration.

¹H NMR: In a fully deuterated sample of this compound, the proton signals corresponding to the aromatic ring and the methyl group should be absent or significantly diminished. The presence of residual proton signals can be used to quantify the level of incomplete deuteration.

¹³C NMR: While ¹³C NMR spectra are still observable for deuterated compounds, the signals for deuterated carbons are often split into multiplets due to C-D coupling and can have altered chemical shifts. washington.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and the distribution of different isotopologues. Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for this analysis. fishersci.co.uk The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart due to the seven deuterium atoms. The relative intensities of the peaks for d0 to d7 species provide a detailed profile of the isotopic enrichment.

A certificate of analysis for a commercial batch of this compound provides an example of isotopic purity data:

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.02 |

| d1 | 0.05 |

| d2 | 0.06 |

| d3 | 0.30 |

| d4 | 0.50 |

| d5 | 0.72 |

| d6 | 8.49 |

| d7 | 89.86 |

Data from a sample certificate of analysis, actual values may vary between batches. nih.gov

This data indicates an isotopic purity of 89.86% for the fully deuterated d7 species, with smaller amounts of less-deuterated isotopologues present.

Implications of Isotopic Purity on Research Outcomes

High isotopic purity is critical for the primary application of this compound as an internal standard in isotope dilution mass spectrometry.

Accurate Quantification: When used as an internal standard, a known amount of this compound is added to a sample containing the non-deuterated analyte (2-toluidine). The ratio of the analyte to the standard is then measured by MS. If the isotopic purity of the standard is low, or if it contains significant amounts of the non-deuterated analyte, it will lead to inaccurate quantification.

Minimizing Isotopic Interference: High deuterium content minimizes the potential for signal overlap between the deuterated standard and the non-deuterated analyte in the mass spectrometer. This is particularly important when measuring low concentrations of the analyte.

Metabolic and Mechanistic Studies: In studies where deuterated compounds are used as tracers to investigate metabolic pathways or reaction mechanisms, high isotopic purity is essential to ensure that the observed effects are due to the deuterated species and not to impurities.

Advanced Spectroscopic and Structural Characterization of 2 Toluidine D7

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and unique molecular structure of 2-Toluidine-d7. These techniques probe the vibrational motions of bonds within the molecule, which are sensitive to isotopic substitution.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, the substitution of hydrogen with deuterium (B1214612) atoms leads to predictable shifts in the vibrational frequencies, particularly for C-D, and N-D bonds compared to their C-H and N-H counterparts in 2-toluidine.

The heavier mass of deuterium results in a lower vibrational frequency for the corresponding bonds. For instance, the C-H stretching vibrations in the aromatic ring and methyl group of 2-toluidine typically appear in the 2850-3100 cm⁻¹ region. In this compound, these are replaced by C-D stretching vibrations, which are expected at significantly lower wavenumbers, approximately in the 2100-2300 cm⁻¹ range. Similarly, the N-H stretching vibrations of the primary amine group in 2-toluidine, usually observed between 3300 and 3500 cm⁻¹, are shifted to a lower frequency range for the N-D stretches in the deuterated compound. The characteristic peak for the 1,2-disubstituted benzene (B151609) ring in the monomer of o-toluidine (B26562) is observed at 756 cm⁻¹. researchgate.net

Table 1: Comparison of Expected FTIR Vibrational Frequencies (cm⁻¹) for 2-Toluidine and this compound

| Functional Group | Bond Vibration | 2-Toluidine (Expected Range cm⁻¹) | This compound (Expected Range cm⁻¹) |

| Amine | N-H Stretch | 3300 - 3500 | - |

| Deuterated Amine | N-D Stretch | - | ~2400 - 2600 |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 | - |

| Deuterated Aromatic/Methyl | C-D Stretch | - | ~2100 - 2300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Amine | N-H Bend | 1580 - 1650 | - |

| Deuterated Amine | N-D Bend | - | ~1180 - 1250 |

Note: The expected ranges are approximate and can be influenced by the molecular environment and measurement conditions.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides a unique "molecular fingerprint" that is highly specific to a compound's structure. researchgate.netacs.org This technique is complementary to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound is distinct from that of its non-deuterated analog due to the mass difference introduced by the seven deuterium atoms.

Key vibrational modes, such as the symmetric stretching of the aromatic ring and the vibrations of the methyl and amine groups, will show significant shifts in the Raman spectrum upon deuteration. For example, studies on aniline (B41778) and its derivatives have shown that the NH₂ wagging vibration is particularly sensitive to its environment and would be expected to shift significantly upon deuteration. acs.orgresearchgate.net The collection of these shifted peaks provides a definitive spectroscopic signature for this compound, allowing for its unambiguous identification and differentiation from other isotopologues or impurities. ias.ac.inaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For isotopically labeled compounds like this compound, a combination of proton, carbon-13, and deuterium NMR experiments provides comprehensive structural confirmation.

Proton (¹H) NMR for Deuterium Substitution Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for confirming the success and extent of deuteration. studymind.co.uk In a standard ¹H NMR spectrum of 2-toluidine, distinct signals corresponding to the protons on the aromatic ring and the methyl group would be observed. However, in the ¹H NMR spectrum of this compound, these signals are expected to be absent or drastically reduced in intensity. acs.org The disappearance of these proton resonances is direct evidence that the hydrogen atoms at these positions have been successfully replaced by deuterium atoms, as deuterium is not observed in ¹H NMR. magritek.comlabinsights.nl Any residual signals in these regions could indicate incomplete deuteration.

Carbon-13 (¹³C) NMR for Aromatic Ring and Methyl Group Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. acs.orglibretexts.orghw.ac.uk In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the methyl group).

A key feature in the ¹³C NMR spectrum of a deuterated compound is the coupling between the carbon-13 nucleus and the deuterium nucleus (¹³C-¹H coupling is typically removed by broadband decoupling). libretexts.org Since deuterium has a spin quantum number of 1, it causes the signal of the attached carbon to split into a triplet (a 1:1:1 pattern). oregonstate.edu This splitting pattern, along with a potential small isotopic shift in the carbon's chemical shift compared to the non-deuterated compound, provides further confirmation of deuteration at specific carbon atoms. olemiss.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| C-NH₂ (C1) | 140 - 150 | Singlet (Quaternary) |

| C-CD₃ (C2) | 125 - 140 | Triplet |

| Aromatic C-D | 115 - 130 | Triplet |

| CD₃ | 15 - 25 | Triplet |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicity is due to ¹³C-²H coupling.

Deuterium (²H) NMR for Specific Deuteron Environments

Deuterium Nuclear Magnetic Resonance (²H NMR or Deuteron NMR) is a specialized technique that directly observes the deuterium nuclei in a molecule. wikipedia.org This provides unequivocal proof of deuteration and can distinguish between different deuterium environments within the molecule. magritek.com

The ²H NMR spectrum of this compound would display signals corresponding to the deuterons on the aromatic ring and those on the methyl group. Although the chemical shift range is similar to that of ¹H NMR, the resolution is generally lower. magritek.com The presence of these signals confirms the incorporation of deuterium. Furthermore, the integration of these signals can provide a quantitative measure of the isotopic purity at each site. Due to the quadrupolar nature of the deuterium nucleus, the lineshapes in ²H NMR can also provide information about the local electronic environment and molecular dynamics. wikipedia.orgchemrxiv.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds like this compound, providing precise information on molecular weight, elemental composition, purity, and fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected exact mass is 114.1174 atomic mass units (amu), which accounts for the presence of seven deuterium atoms. nih.govlgcstandards.com This precise measurement allows for the confident confirmation of its molecular formula, C7H2D7N. pharmaffiliates.com

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 114.20 g/mol |

| Exact Mass | 114.117436513 Da |

| Molecular Formula | C7H2D7N |

Data sourced from PubChem and Pharmaffiliates. nih.govpharmaffiliates.com

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a solution with minimal fragmentation. uliege.be In the context of this compound, ESI-MS is particularly useful for studying its ionization behavior. libretexts.org As an aromatic amine, this compound can be readily protonated to form a pseudomolecular ion [M+H]+ in the positive ion mode. ESI-MS analysis provides the m/z value of this ion, further confirming the molecular weight of the compound. The technique's gentle nature preserves the integrity of the molecule, making it ideal for coupling with liquid chromatography for complex mixture analysis. uliege.be

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves two primary purposes: assessing its chemical and isotopic purity and confirming its identity. lgcstandards.com The gas chromatograph separates this compound from any non-deuterated o-toluidine and other potential impurities. uzh.ch The subsequent mass spectrometric analysis provides a fragmentation pattern, or mass spectrum, that is characteristic of the molecule. This spectrum can be compared to known databases, such as the one provided by the National Institute of Standards and Technology (NIST), for positive identification. nist.gov The relative abundance of the molecular ion peak and its fragments can also be used to quantify the level of deuteration. lgcstandards.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of compounds in complex matrices. nih.gov This technique is particularly valuable for trace-level detection and structural elucidation of this compound. innovareacademics.in In LC-MS/MS, the parent ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), provides a highly specific analytical method for quantification. nih.gov The fragmentation pattern obtained from MS/MS studies offers detailed insights into the compound's structure, confirming the positions of the deuterium labels. protocols.io

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. ijnrd.org For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. ionicviper.org The UV-Vis spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, o-toluidine, as the electronic structure is largely unaffected by isotopic substitution. The spectrum typically shows characteristic absorption bands arising from π → π* transitions within the benzene ring. vscht.cz The presence of the amino and methyl groups (auxochromes) can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. vscht.cz The solvent used can also influence the position and intensity of these bands.

Table 2: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Approximate Wavelength Range (nm) |

|---|---|

| π → π* | 200-400 |

| n → π* | 250-600 |

This table provides a general overview of electronic transitions in aromatic amines.

Photoluminescence (PL) Studies for Emission Properties (if applicable)

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence. While many aromatic molecules exhibit fluorescence, the emission properties of this compound are not extensively documented in readily available literature. However, studies on similar aromatic amines show that they can exhibit fluorescence, often with a large Stokes shift and sensitivity to the polarity of the solvent. researchgate.net If this compound is photoluminescent, PL studies could provide information about its excited state properties and the influence of deuteration on non-radiative decay pathways. The intensity and wavelength of the emission would be key parameters of interest. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction (XRD) data for the crystalline structure of this compound. While crystallographic information exists for the non-deuterated analogue, o-toluidine, and other related derivatives, dedicated studies presenting the single-crystal or powder XRD analysis for the deuterated compound were not found. nih.govdergipark.org.tr

Therefore, detailed research findings, such as unit cell parameters, space group, and specific atomic coordinates for the crystalline form of this compound, are not available in the public domain at this time. The analysis of a compound's crystal structure via XRD requires the successful growth of a suitable single crystal or a highly crystalline powder, which may not have been performed or published for this specific isotopologue.

Mechanistic and Kinetic Investigations Utilizing 2 Toluidine D7

Elucidation of Reaction Pathways Involving Amines

Deuterium-labeled compounds are instrumental in mapping the intricate steps of a reaction mechanism. acs.org The distinct mass of deuterium (B1214612) allows it to be tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a clear picture of how the reactant is transformed into the product. vulcanchem.com

Tracing Reaction Intermediates and Transition States

The use of 2-Toluidine-d7 enables researchers to follow the fate of the deuterated methyl group and the aromatic ring throughout a reaction. This is particularly valuable for identifying transient species such as reaction intermediates and for inferring the structure of transition states. rsc.orgarxiv.org For example, in reactions where the amine or the aromatic ring participates in nucleophilic attack or substitution, the position of the deuterium atoms in the final products can confirm the proposed pathway. If a reaction is hypothesized to proceed through a specific intermediate, synthesizing that intermediate with deuterium labels and observing if it leads to the same products under reaction conditions can provide strong evidence for its involvement.

In a study on the photocatalytic N-methylation of p-toluidine (B81030), a similar aromatic amine, deuterated water (D₂O) and deuterated methanol (B129727) (CD₃OD) were used to trace the origin of the methyl groups added to the amine. nih.gov The analysis showed that the reaction proceeded through an imine intermediate. nih.gov A similar approach using this compound could unequivocally determine the source of atoms and the sequence of bond formations, confirming whether a reaction proceeds, for instance, through a concerted mechanism or via discrete intermediates.

Role of Deuterium Labeling in Mechanistic Deductions

Deuterium labeling is a cornerstone of mechanistic elucidation because it provides direct evidence of bond cleavage and formation. acs.orgpearson.com When this compound is used in a reaction, the location of the deuterium atoms in the products and byproducts can either support or refute a proposed mechanism. For instance, if a mechanism suggests the abstraction of a proton from the methyl group, using this compound (with a CD₃ group) would result in the transfer of a deuterium atom. This can be observed experimentally, thereby validating that specific mechanistic step.

This technique is essential for distinguishing between competing reaction pathways. The investigation of chemical reaction pathways heavily relies on deuterated compounds to understand the complex sequences of events at a molecular level. acs.orgjst.go.jp

Kinetic Isotope Effects (KIE) Studies

When a hydrogen atom is replaced by deuterium, the rate of a reaction can change. This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a powerful tool for determining reaction mechanisms. libretexts.orgwikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). dalalinstitute.com

Primary Kinetic Isotope Effects on C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comepfl.ch The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. acs.orgbaranlab.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its C-H counterpart.

This results in a "normal" primary KIE, where the kH/kD ratio is significantly greater than 1. princeton.edu For C-H bond cleavage reactions, this value is typically in the range of 2 to 8. libretexts.orgutdallas.edu If a reaction involving this compound, such as oxidation of the methyl group or electrophilic aromatic substitution, shows a large kH/kD value, it is strong evidence that the cleavage of a C-D bond on the methyl group or the aromatic ring is part of the slowest, rate-limiting step. libretexts.orgepfl.ch

| Reaction Type | Theoretical Max kH/kD | Typical Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Homolytic C-H/C-D Cleavage | ~6.9 | 4-7 | C-H bond is breaking in the rate-determining step. baranlab.orgprinceton.edu |

| E2 Elimination | ~7-8 | 3-8 | C-H bond cleavage is concerted with leaving group departure. princeton.edu |

| Proton Transfer (Linear TS) | ~7-10 | ~7 | Symmetrical proton transfer in the transition state. |

Secondary Kinetic Isotope Effects on Reaction Rates

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken in the rate-determining step, but its environment changes. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.orgsinica.edu.tw

SKIEs arise from changes in the vibrational frequencies of the C-D bond as the hybridization of the attached carbon atom changes between the reactant and the transition state. wikipedia.org

Normal SKIE (kH/kD > 1): This is observed when a bond to the isotope becomes weaker in the transition state. For example, if a carbon atom changes from sp³ to sp² hybridization, the out-of-plane bending vibrations are loosened, leading to a small normal KIE (typically 1.1-1.25). utdallas.edu

Inverse SKIE (kH/kD < 1): This occurs when a bond to the isotope becomes stronger or more constrained in the transition state, such as during a change from sp² to sp³ hybridization. This results in an inverse KIE, with typical values of 0.8-0.9. princeton.edu

For this compound, a reaction at the amino group that alters the hybridization of the C-2 carbon of the aromatic ring could exhibit an α-secondary KIE, providing valuable information about the structure of the transition state.

Interpretation of KIE Data for Rate-Determining Steps

The interpretation of KIE data is a critical step in elucidating a reaction mechanism. princeton.edu The magnitude of the observed KIE helps to identify the rate-determining step (RDS) of a reaction. epfl.chnih.gov

A large primary KIE (kH/kD > 2) is a strong indicator that C-H/C-D bond cleavage is the rate-determining step. epfl.ch

A KIE value near unity (kH/kD ≈ 1) suggests that C-H/C-D bond cleavage is not involved in the rate-determining step. The bond breaking might occur in a fast step before or after the RDS, or not at all. epfl.ch

Secondary KIEs , whether normal or inverse, provide more subtle details about the transition state structure, such as changes in hybridization or steric environment around the labeled position. wikipedia.org

It is crucial to understand that the observed KIE reflects all kinetic processes up to and including the first irreversible step. Therefore, interpreting KIE data must be done within the context of the entire reaction network. A comprehensive analysis, often combining KIE studies with computational modeling and other experimental evidence, is necessary for an accurate mechanistic picture. rsc.orgacs.org

Applications of 2 Toluidine D7 in Advanced Analytical Methodologies

Internal Standard Applications in Quantitative Analysis

The primary role of 2-Toluidine-d7 in analytical chemistry is as an internal standard. Its structural and chemical similarity to the analyte of interest, o-toluidine (B26562), allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in the analytical process. nih.govnih.gov Stable isotope-labeled standards like this compound are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte and can be distinguished by their mass difference. nih.gov

Development of LC-MS/MS Methods with this compound as Internal Standard

The development of robust LC-MS/MS methods is crucial for the accurate quantification of aromatic amines in various matrices. This compound has been successfully employed as an internal standard in the development of such methods for the analysis of o-toluidine and its metabolites in human urine. nih.govresearchgate.net In one such method, a stable isotope of this compound was used as an internal standard for the determination of o-toluidine and 13 other related compounds. nih.gov The use of this compound ensures that any loss of analyte during sample preparation or fluctuations in instrument response is accounted for, leading to more reliable results. nih.gov

LC-MS/MS methods are also prevalent in the analysis of aromatic amines in consumer products. For instance, a method was developed for the determination of 26 aromatic amines, including o-toluidine, in textiles, where an internal standard is crucial for accurate quantification. lcms.cz Similarly, joint experiments for the analysis of aromatic amines in mainstream cigarette smoke have utilized this compound as one of the internal standards for quantification by LC-MS/MS. coresta.org

Validation of Analytical Methods: Linearity, Sensitivity, Precision, and Accuracy

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. oup.com Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy.

A study on the biological monitoring of o-toluidine in urine, using this compound as an internal standard, demonstrated excellent linearity for the matrix-matched calibration curve of o-toluidine. nih.govresearchgate.net The method showed good linearity at both low (0-100 ng/mL) and high (100-910 ng/mL) concentration ranges, with correlation coefficients (r) ranging from 0.998 to 1.000. nih.gov The limit of quantification (LOQ) for o-toluidine was determined to be 50 nmol/L, and spiked recoveries were between 93% and 106% at urinary concentrations of 10, 300, and 800 ng/mL. nih.gov

In another study determining carcinogenic aromatic amines in the urine of smokers and nonsmokers, a validated GC-MS method using o-toluidine-d9 as an internal standard showed a linear calibration curve with a coefficient of determination (R²) of 0.99966. researchgate.net The accuracy of the method, determined by standard addition, ranged from 93.9% to 106.6%. researchgate.net The limit of detection (LOD) for o-toluidine was 4 ng/L. researchgate.net

The following table summarizes the performance characteristics of an analytical method for o-toluidine using a deuterated internal standard.

| Parameter | Value | Reference |

| Linearity (r) | 0.998-1.000 | nih.gov |

| Limit of Quantification (LOQ) | 50 nmol/L | nih.gov |

| Accuracy (Spiked Recovery) | 93% - 106% | nih.gov |

| Limit of Detection (LOD) | 4 ng/L | researchgate.net |

Matrix Effects and Compensation Strategies with Deuterated Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a significant challenge in LC-MS/MS analysis. nih.govrsc.org These effects can lead to inaccurate quantification if not properly addressed. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is a highly effective strategy to compensate for matrix effects. nih.govnih.gov Because the deuterated standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal. nih.gov

However, it is important to note that even with deuterated standards, some differential matrix effects can occur, particularly if there is a slight chromatographic separation between the analyte and the internal standard in a region of changing ion suppression. nih.gov Therefore, careful method development and validation are still necessary to minimize and account for any residual matrix effects. nih.gov

Interlaboratory Comparison and Standardization of Methods

Interlaboratory comparison studies are essential for ensuring the quality and comparability of analytical results between different laboratories. nih.gov These studies help in the standardization of analytical methods and in identifying potential issues with accuracy and precision. nih.gov In the context of aromatic amine analysis, several interlaboratory comparison investigations have been conducted. nih.govnih.gov

A comprehensive quality assurance program for the human biomonitoring of aromatic amines in Europe involved several rounds of interlaboratory comparison investigations. nih.gov While not all studies explicitly mention the use of this compound, the use of isotope-labeled internal standards was predominant among the participating laboratories. nih.gov These programs have been successful in establishing a network of laboratories with high analytical comparability and accuracy for the analysis of aromatic amines. nih.gov For o-toluidine, the average robust relative standard deviation of the participants' results was 15.3%, indicating good agreement between laboratories. nih.gov

Optimization of Sample Preparation Techniques

The analysis of 2-toluidine in complex matrices such as urine or textiles requires efficient sample preparation to isolate the analyte from interfering components. nih.govlcms.cz This typically involves hydrolysis to release conjugated amines, followed by an extraction step.

Hydrolysis and Extraction Procedures for Complex Matrices

In biological samples like urine, aromatic amines are often present as conjugates, such as glucuronides or sulfates. iarc.fr To measure the total amount of the amine, a hydrolysis step is necessary to cleave these conjugates. nih.goviarc.fr Both acid and enzymatic hydrolysis have been employed. nih.govresearchgate.net An enzymatic deconjugation method using β-glucuronidase/arylsulfatase has been shown to be effective for the separate quantification of o-toluidine and its metabolites. nih.govresearchgate.net In contrast, alkaline hydrolysis is also a common method, though it may cause the decomposition of some metabolites. nih.govresearchgate.net

For the analysis of aromatic amines in textiles, a reductive cleavage of azo dyes is performed to release the constituent amines. nih.gov This is often achieved using sodium dithionite (B78146) in a citrate (B86180) buffer. nih.gov

Following hydrolysis, the released amines are extracted from the matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. iarc.fr For urine samples, LLE with solvents like n-hexane or methyl-tert-butyl ether has been used. researchgate.netiarc.fr In the analysis of textiles, the extract is often further purified and concentrated before analysis. nih.gov The addition of an internal standard like this compound at the beginning of the sample preparation process is crucial to correct for any analyte loss during these hydrolysis and extraction steps. nih.gov

Enzymatic Pretreatment for Conjugated Species

In biological monitoring, accurately quantifying exposure to xenobiotics often requires the cleavage of conjugated metabolites to measure the total concentration of the parent compound and its related products. For aromatic amines like o-toluidine, this is particularly crucial as they are metabolized in the body into various conjugated forms, such as glucuronides and sulfates, before excretion in urine. Enzymatic hydrolysis is a widely employed pretreatment step to deconjugate these metabolites, and this compound plays a vital role as an internal standard in these analytical procedures. nih.govresearchgate.net

A key application of this methodology is in the biomonitoring of workers exposed to o-toluidine. nih.govresearchgate.net Research has demonstrated the efficacy of using β-glucuronidase/arylsulfatase for the enzymatic deconjugation of urinary metabolites of o-toluidine. nih.govresearchgate.net In such studies, urine samples are incubated with the enzyme solution, typically for several hours at a physiological temperature (e.g., 37°C), to ensure complete hydrolysis of the conjugated species. nih.govresearchgate.net this compound is added to the samples prior to this enzymatic treatment. Its structural and chemical similarity to the target analyte, o-toluidine, ensures that it behaves similarly during the enzymatic hydrolysis and subsequent extraction and analysis steps. This allows it to compensate for any variations or inefficiencies in the deconjugation and sample preparation process, leading to more accurate and reliable quantification of the target analytes. nih.gov

For instance, a study established an enzymatic deconjugation method to quantify urinary o-toluidine and its metabolites. The method involved pretreating urine samples with β-glucuronidase/arylsulfatase for 3 hours at 37°C, followed by measurement using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net this compound was used as the internal standard for o-toluidine. nih.gov The results indicated that this enzymatic method was superior to traditional alkaline hydrolysis, which was found to cause decomposition of some o-toluidine metabolites. nih.gov The study concluded that the sum of urinary o-toluidine, N-(4-hydroxy-2-methylphenyl) acetamide (B32628) (NHM), and 4-amino-m-cresol (ACR), as measured by the enzymatic method, serves as a more accurate index for biological monitoring of o-toluidine exposure. nih.govresearchgate.net

The use of enzymatic pretreatment is not limited to o-toluidine. Similar principles are applied in the analysis of other compounds where conjugation is a major metabolic pathway. For example, enzymatic removal of cell wall polymers has been used to unmask antigen binding sites for immunolabeling in plant biology, demonstrating the broader applicability of enzymatic treatments in sample preparation. frontiersin.org

Chromatographic Behavior of Deuterated Analogs

In chromatographic techniques, particularly those coupled with mass spectrometry (GC-MS and LC-MS), deuterated analogs like this compound are indispensable as internal standards. scispace.comcoresta.org Their utility stems from their chemical similarity to the non-deuterated (protiated) analytes, yet they are distinguishable by their higher mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov

An interesting phenomenon observed in chromatography is the "chromatographic H/D isotope effect," where deuterated compounds often exhibit slightly different retention times compared to their protiated counterparts. nih.gov In gas chromatography (GC), deuterated analytes typically elute slightly earlier than their non-deuterated analogs. nih.gov This is attributed to the fact that deuterium (B1214612) atoms are larger than hydrogen atoms, which can attenuate the interaction of the molecule with the stationary phase of the GC column. nih.gov This slight separation in retention time can be advantageous in preventing co-elution and ensuring accurate quantification.

While the H/D isotope effect is more pronounced in GC, it can also be observed in liquid chromatography (LC). otsuka.co.jp The difference in physicochemical properties between deuterium and hydrogen can cause deuterated standards to have altered chromatographic retention from their native analogues. otsuka.co.jp

The chromatographic system's performance is critical for reliable analysis. Issues such as the presence of active sites in the chromatographic system can lead to poor chromatographic behavior of certain analytes. epa.gov The use of deuterated internal standards helps to mitigate the impact of such analytical problems on the final quantitative results.

Below is an interactive data table summarizing the applications and findings related to the chromatographic behavior of deuterated analogs.

Environmental and Biological Tracing Studies with 2 Toluidine D7

Tracking Environmental Fate and Transport of Aromatic Amines

The use of isotopically labeled compounds, such as 2-Toluidine-d7, is a powerful tool for tracking the environmental fate and transport of aromatic amines. chemrxiv.org These compounds are of environmental concern due to their widespread use in the production of dyes, pesticides, polymers, and pharmaceuticals, leading to their presence in wastewater and potential for groundwater contamination. acs.org The deuterium (B1214612) label in this compound allows researchers to distinguish it from naturally occurring, unlabeled 2-toluidine, enabling precise tracking of its movement and transformation in various environmental matrices.

Investigation of Degradation Pathways in Environmental Matrices

Studies on the degradation of aromatic amines like 2-toluidine have been conducted in various environmental matrices, including soil and water. The degradation process can be influenced by both biotic and abiotic factors. For instance, biodegradation is a significant fate process for 2-aminotoluene. nih.gov In some cases, degradation can be initiated by the carboxylation of the methyl group under anaerobic conditions by sulfate-reducing bacteria. researchgate.net The specific pathways and rates of degradation can be elucidated by monitoring the disappearance of the deuterated parent compound and the appearance of labeled degradation products over time. This approach helps in understanding how the compound is broken down in different environmental compartments.

The degradation of similar compounds, such as 3-chloro-p-toluidine hydrochloride (CPTH), has been studied in rice field soils. The concentration of CPTH on treated rice baits decreased significantly over a short period, with several degradation products detected in the soil. acs.org This highlights the dynamic nature of aromatic amine degradation in the environment. The use of labeled compounds like this compound in similar studies would provide more definitive data on the degradation pathways by allowing for the unambiguous identification of its transformation products.

Identification of Deuterium-Labeled Degradation Products

A key advantage of using this compound in environmental studies is the ability to identify its specific degradation products. As the parent compound breaks down, the deuterium atoms remain incorporated in the resulting molecules, creating a unique isotopic signature. Analytical techniques such as mass spectrometry can then be used to detect and identify these labeled metabolites. acs.org For example, in studies of other aromatic amines, degradation products have included hydroxylated derivatives and azo compounds. acs.orgnih.gov By tracking these deuterium-labeled products, scientists can construct a detailed map of the degradation pathways. This information is crucial for assessing the potential formation of more persistent or toxic intermediates.

Modeling Environmental Persistence and Transformation

Data gathered from studies using this compound can be used to develop and validate models that predict the environmental persistence and transformation of aromatic amines. These models are essential tools for environmental risk assessment. sepa.org.uk By understanding the rates of degradation and the types of products formed, scientists can estimate how long 2-toluidine and similar compounds will remain in the environment and what their long-term impact might be. The use of isotopically labeled compounds provides high-quality data that improves the accuracy and predictive power of these environmental models. chemrxiv.org The relatively high polarity and water solubility of aromatic amines suggest they are likely to be found in the hydrosphere and can permeate through soil, posing a risk to groundwater. acs.org

Metabolic Pathway Elucidation in Biological Systems

Isotopically labeled compounds like this compound are invaluable for elucidating metabolic pathways in biological systems. The deuterium label allows for the precise tracking of the compound and its metabolites within an organism, providing a clear picture of its biotransformation.

In Vitro and In Vivo Metabolic Transformations of Deuterated 2-Toluidine

Both in vitro and in vivo studies can be conducted using this compound to understand its metabolic fate. In vitro studies, often using liver microsomes, allow for the investigation of specific enzymatic reactions and the identification of initial metabolites. nih.gov In vivo studies in animal models provide a more comprehensive view of the absorption, distribution, metabolism, and excretion of the compound.

The metabolism of o-toluidine (B26562) in rats, for example, primarily involves ring hydroxylation and N-acetylation. nih.gov Major metabolites identified include 4-amino-meta-cresol and N-acetyl-4-amino-meta-cresol, which are predominantly found as sulfate (B86663) conjugates. nih.gov Other identified metabolites are azoxytoluene, ortho-nitrosotoluene, N-acetyl-ortho-toluidine, and N-acetyl-ortho-aminobenzyl alcohol. nih.gov Using this compound in such studies would enable researchers to confirm these pathways and potentially identify new, previously undetected metabolites by tracing the deuterium label.

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 involvement)

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of many xenobiotics, including aromatic amines. wikipedia.orgmdpi.com Studies have shown that CYP enzymes, particularly those in the CYP1A and CYP2E families, are involved in the metabolism of o-toluidine. wikipedia.orgwikipedia.org For instance, CYP-mediated N-hydroxylation in the liver produces the carcinogenic metabolite N-hydroxy-o-toluidine. wikipedia.org

Computational and Theoretical Studies of 2 Toluidine D7

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular properties from first principles. fz-juelich.de For 2-toluidine-d7, these methods allow for a detailed exploration of its electronic structure, spectroscopic characteristics, and reactivity without the need for empirical data.

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. ictp.itehu.eus This theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. ehu.eus

In the context of this compound, DFT calculations are used to determine its fundamental electronic properties. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, total energy, and the distribution of electron density. fz-juelich.de This information reveals how the substitution of protium (B1232500) with deuterium (B1214612) subtly alters the electronic environment. Key electronic structure properties that can be calculated include:

Molecular Geometry: Prediction of bond lengths and angles.

Electron Density Distribution: Visualization of charge distribution and identification of electron-rich and electron-deficient regions.

Molecular Orbitals: Calculation of the shapes and energies of molecular orbitals.

These calculations typically employ a basis set, such as 6-311++G(d,p), which provides a mathematical description of the atomic orbitals. irjweb.com The choice of the exchange-correlation functional (e.g., B3LYP) is also critical for the accuracy of the results. irjweb.com

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its vibrational spectra (Infrared and Raman).

By performing a frequency calculation on the optimized geometry of the molecule using DFT, one can obtain the harmonic vibrational frequencies. scispace.com These frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The key impact of deuteration is observed in these spectra. The C-D, N-D, and aromatic C-D bonds in this compound have different vibrational frequencies compared to the corresponding C-H and N-H bonds in unlabeled 2-toluidine due to the heavier mass of deuterium. This isotopic shift is a predictable phenomenon that can be accurately modeled.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and oscillator strengths, which correspond to the molecule's UV-Visible absorption spectrum. researchgate.net These calculations help in assigning the observed electronic transitions to specific molecular orbital transitions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, DFT calculations can provide the energies of the HOMO, LUMO, and the resulting energy gap. This gap corresponds to the lowest energy electronic excitation and can be correlated with the wavelength of light absorbed in UV-Vis spectroscopy. schrodinger.com Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com

Computational Prediction of Spectroscopic Properties

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. libretexts.org

For this compound, MD simulations can be applied to study its behavior in the liquid phase or in solution, providing insights into intermolecular interactions. A typical MD simulation involves:

Placing a number of this compound molecules in a simulation box, often with a solvent.

Assigning initial velocities to all atoms.

Calculating the forces on each atom based on the potential energy function (force field).

Solving Newton's equations of motion to update the positions and velocities of all atoms over a series of small time steps. libretexts.org

By analyzing the resulting trajectory, one can study various properties, including the formation and dynamics of hydrogen bonds between the amine group (N-D₂) and acceptor atoms, as well as π-π stacking interactions between the aromatic rings. rsc.orgresearchgate.net MD simulations are particularly useful for understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. ehu.eus

Theoretical Prediction of Kinetic Isotope Effects

The primary reason for synthesizing this compound is for its application in studies of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. osti.gov The theoretical prediction of KIEs is a powerful tool for elucidating reaction mechanisms. mdpi.com

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between bonds to a lighter isotope (e.g., C-H) and a heavier isotope (e.g., C-D). A C-D bond has a lower ZPVE than a C-H bond. If this bond is broken or significantly altered in the transition state of a reaction, a KIE will be observed.

DFT calculations are commonly used to predict KIEs. nih.gov The methodology involves:

Locating the transition state (TS) structure for the reaction of interest.

Calculating the vibrational frequencies for the reactant and the TS for both the unlabeled (all-H) and the labeled (all-D) species.

Using these frequencies to calculate the ZPVEs and partition functions.

Calculating the rate constants based on Transition State Theory (TST) for both isotopic species. The ratio of these rate constants gives the predicted KIE. mdpi.com

By comparing the theoretically predicted KIE with the experimentally measured value, researchers can gain strong evidence for a proposed reaction mechanism and the nature of the transition state. nih.gov For example, a large primary KIE (typically >2) is often indicative of the isotopically substituted bond being broken in the rate-determining step of the reaction. osti.gov

Future Directions and Emerging Research Avenues for 2 Toluidine D7

Novel Applications in Catalyst Development and Reaction Engineering

The unique properties of stable isotope-labeled compounds like 2-Toluidine-d7 present a significant, though largely untapped, potential in the fields of catalyst development and reaction engineering. While not a catalyst itself, its value lies in its application as a tracer for elucidating complex reaction mechanisms.

Future research could leverage this compound to study the kinetic isotope effect (KIE) in reactions where its non-deuterated analogue, o-toluidine (B26562), is a reactant, intermediate, or product. The difference in mass between hydrogen and deuterium (B1214612) can lead to different reaction rates, and measuring the KIE provides invaluable insight into the rate-determining steps and transition states of a chemical reaction. This is particularly relevant in the optimization of industrial catalytic processes, such as the synthesis of dyes, rubber chemicals, and pharmaceuticals where toluidine isomers are key precursors. By understanding the precise mechanism, engineers can design more efficient and selective catalysts.

Integration with Advanced Imaging Techniques

Currently, the direct application of this compound in advanced imaging techniques is not a widely documented area of research. However, the broader field of isotope-based imaging suggests potential future pathways. Stable isotopes are increasingly used in sophisticated imaging methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry imaging (MSI).

Hypothetically, this compound could be used as a probe in specialized NMR studies to monitor molecular interactions or structural changes in a system without the interference from background hydrogen signals. In MSI, which maps the spatial distribution of molecules, using this compound could allow for precise tracking of its uptake and distribution within biological tissues or engineered materials. While techniques such as dual-modal photoacoustic and fluorescence imaging are advancing, specific integration with this compound has not been established in current literature. fluorine-como2015.eu

Exploration of this compound in Materials Science

The exploration of this compound in materials science remains a nascent field. There is no significant body of research demonstrating its incorporation into polymers, composites, or other advanced materials. However, its properties as a labeled analogue of an important industrial amine open up speculative but plausible research avenues.

Future studies could employ this compound to investigate the diffusion, degradation, and long-term stability of amine-based components within a material matrix. For example, it could be used to study the leaching or migration of curing agents in epoxy resins or the breakdown of anti-degradants in rubber formulations. Its distinct mass would allow for sensitive detection and quantification, providing data that is crucial for designing more durable and safer materials. The use of deuterated compounds is a known strategy in fields like deuterated polymers, suggesting this approach is technically feasible.

Development of New Analytical Tools and Reference Materials

The most established and continuously developing application of this compound is in the realm of analytical chemistry. It serves as a highly effective internal standard for the quantitative analysis of its non-deuterated counterpart, o-toluidine, which is a compound of significant environmental and toxicological concern.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry (e.g., GC-MS, LC-MS). Because this compound is chemically identical to o-toluidine, it co-elutes and experiences similar ionization efficiency and matrix effects during analysis. However, it is easily distinguished by its higher mass. This allows for highly accurate and precise correction for any sample loss during preparation or analytical variability.

As regulatory scrutiny of aromatic amines in consumer products, industrial effluent, and environmental samples tightens, the demand for high-quality certified reference materials (CRMs) increases. Procurement documents from various national and international regulatory and scientific bodies frequently list this compound as a required standard, underscoring its critical role in quality control and regulatory compliance testing. fda.gov.twfda.gov.twfda.gov.twaade.gr

| Role of this compound | Analytical Technique | Purpose |

| Internal Standard | Gas Chromatography-Mass Spectrometry (GC-MS) | Accurate quantification of o-toluidine in complex matrices. nih.gov |

| Internal Standard | Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise measurement of o-toluidine in environmental and biological samples. |

| Certified Reference Material | Various | Calibration of analytical instruments and validation of testing methods. fda.gov.twfda.gov.twaade.gr |

Interdisciplinary Research Opportunities

The application of this compound creates significant opportunities for interdisciplinary research, bridging analytical chemistry with toxicology, environmental science, and metabolic research. Since o-toluidine is a known carcinogen, understanding its behavior in biological and ecological systems is of paramount importance. nih.govnih.gov

In toxicology and pharmacology, this compound can be administered to model organisms to trace the metabolic fate of o-toluidine. By analyzing metabolites, researchers can identify the specific metabolic pathways, determine the rate of formation of toxic intermediates, and understand mechanisms of detoxification and excretion. This is crucial for human health risk assessment.

In environmental science, this compound can be used as a tracer in controlled studies to investigate the transport, persistence, and degradation of o-toluidine in soil, water, and air. This data is vital for developing effective remediation strategies for contaminated sites and for creating accurate environmental fate models. These studies require collaboration between environmental chemists, biologists, and geoscientists to fully interpret the results.

Q & A

How can researchers optimize the use of 2-Toluidine-d7 as an internal standard in LC-MS/MS-based quantification of 2-Toluidine in biological matrices?

Basic Research Focus

To ensure accuracy, researchers must validate deuterium incorporation (>95% purity, confirmed via HPLC) and assess isotopic interference during ionization . Prepare calibration curves using spiked matrices (e.g., urine or plasma) with this compound at concentrations spanning 0.1–100 ng/mL. Use a deuterium retention check via high-resolution mass spectrometry (HRMS) to confirm stability under analytical conditions .

Advanced Consideration

In complex matrices, matrix effects (e.g., ion suppression) may vary between 2-Toluidine and its deuterated analog. Mitigate this by comparing slope ratios of calibration curves in solvent vs. matrix-matched samples. If discrepancies exceed 15%, employ a stable isotope dilution assay (SIDA) with post-column infusion to adjust for signal drift .

What experimental design strategies resolve contradictions in reported metabolic pathways of 2-Toluidine using deuterated analogs like this compound?

Basic Research Focus

Track metabolic intermediates (e.g., N-hydroxymethyl-2-Toluidine) using LC-MS/MS with collision-induced dissociation (CID) to distinguish between endogenous and deuterated metabolites. Use hepatocyte or microsomal incubations with NADPH cofactors and compare kinetic parameters (Km, Vmax) for deuterated vs. non-deuterated forms .

Advanced Consideration

Discrepancies in metabolic rates may arise from kinetic isotope effects (KIEs). For cytochrome P450-mediated oxidation, deuterium at the methyl position (C7D7) can slow reaction rates by 2–3× due to C-D bond stability. Quantify KIEs using tandem mass spectrometry and adjust in silico metabolic models to account for isotopic mass shifts .

How should researchers validate the synthesis protocol for this compound to ensure complete deuteration and chemical integrity?

Basic Research Focus

Confirm deuteration efficiency via NMR (e.g., absence of proton signals at δ 2.3 ppm for methyl groups) and isotopic enrichment analysis (e.g., ≥98% deuterium at all seven positions). Validate synthetic routes (e.g., catalytic deuteration of 2-Toluidine using D2 gas and Pd/C) by comparing yields and purity to literature benchmarks .

Advanced Consideration

Residual non-deuterated impurities can skew quantitative results. Use preparative HPLC with a C18 column and deuterium oxide/acetonitrile mobile phase to isolate 2-Toluidine-d6. Verify via Fourier-transform ion cyclotron resonance (FT-ICR) MS to detect isotopic clusters and rule out partial deuteration .

What methodologies address conflicting data on this compound’s role in carcinogenicity studies involving aromatic amine exposure?

Basic Research Focus

Design dose-response studies in vitro (e.g., Ames test with S9 liver fractions) using this compound to assess mutagenicity. Compare adduct formation (e.g., DNA-2-Toluidine conjugates) via 32P-postlabeling or accelerator mass spectrometry (AMS) to differentiate labeled vs. unlabeled compounds .

Advanced Consideration

Contradictions may arise from metabolic activation differences between species. Use humanized mouse models (e.g., CYP1A2-transgenic) dosed with this compound to quantify organ-specific bioactivation. Pair with RNA-seq to identify dysregulated pathways (e.g., Nrf2-mediated detoxification) linked to isotopic tracer distribution .

How can isotopic effects of this compound influence reaction kinetics in dye synthesis studies?

Basic Research Focus

Compare reaction rates (e.g., nitration or sulfonation) between 2-Toluidine and this compound using stopped-flow UV-Vis spectroscopy. Calculate kinetic isotope effects (KIEs) from Arrhenius plots to determine whether deuterium substitution alters activation energy .

Advanced Consideration

In multi-step reactions (e.g., azo dye formation), deuterium at the aromatic ring may sterically hinder electrophilic substitution. Use computational chemistry (DFT or MD simulations) to model transition states and validate experimental KIEs. Publish raw kinetic datasets in supplementary materials for reproducibility .

What analytical strategies differentiate this compound from its structural isomers in environmental samples?

Basic Research Focus

Employ orthogonal separation techniques:

- LC : Use a pentafluorophenyl (PFP) column with 0.1% formic acid in water/acetonitrile.

- GC-MS : Derivatize with heptafluorobutyric anhydride (HFBA) to enhance volatility.

Confirm via MS/MS fragmentation patterns (e.g., m/z 114 → 97 for this compound vs. m/z 107 → 90 for non-deuterated analogs) .

Advanced Consideration

Isomeric interference can mimic deuterated signals in low-resolution MS. Use ion mobility spectrometry (IMS) to separate co-eluting isomers based on collision cross-section differences. Validate with synthetic isomer standards spiked into soil or water extracts .

How do researchers reconcile discrepancies in reported detection limits for this compound across analytical platforms?

Basic Research Focus

Benchmark detection limits (LOD) using standardized protocols:

- NMR : ≥10 μM (1H) vs. 1 μM (13C).

- LC-MS/MS : 0.01 ng/mL (ESI+) with optimized declustering potentials.

Publish instrument parameters (e.g., dwell time, collision energy) to enable cross-platform comparisons .

Advanced Consideration

Variability in ionization efficiency (e.g., ESI vs. APCI) impacts LOD. Use a unified sample preparation protocol (e.g., solid-phase extraction with Oasis HLB cartridges) across labs. Share raw data repositories (e.g., Metabolomics Workbench) for meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.